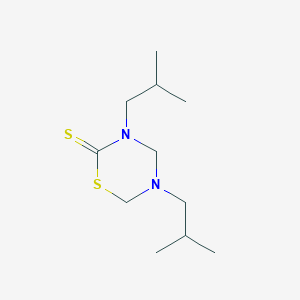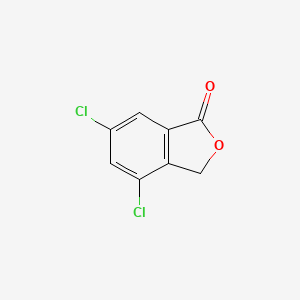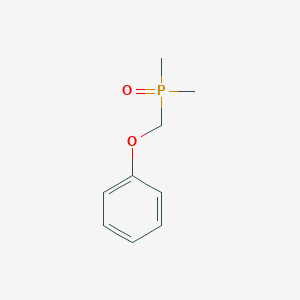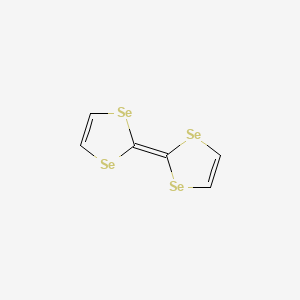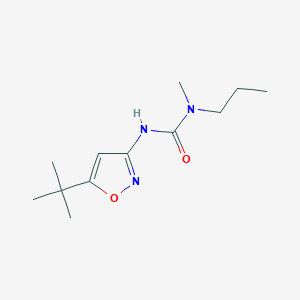
3,3'-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) is an organic compound that belongs to the class of alkynones This compound is characterized by the presence of two phenylprop-2-yn-1-one groups attached to a central 1,4-phenylene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) typically involves a multi-step process. One common method is the sequentially palladium-catalyzed multicomponent approach. This method involves the following steps :
Kumada-type coupling: Aryl iodides are coupled with ethynyl magnesium bromide in the presence of a palladium catalyst to form intermediate terminal alkynes.
Sonogashira coupling: The intermediate terminal alkynes are then coupled with benzoyl chloride in the presence of a palladium catalyst to form the final product.
The reaction conditions for these steps typically involve the use of a palladium catalyst, ethynyl magnesium bromide, and benzoyl chloride under controlled temperature and pressure conditions.
Industrial Production Methods
While specific industrial production methods for 3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the alkynone groups to alkenes or alkanes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Diketones
Reduction: Alkenes or alkanes
Substitution: Various substituted phenyl derivatives
科学研究应用
3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and molecular electronics.
作用机制
The mechanism of action of 3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) involves its interaction with various molecular targets and pathways. The compound’s alkynone groups can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .
相似化合物的比较
Similar Compounds
- 3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one)
- 3,3’-(1,4-Phenylene)bis(1-(2-aminophenyl)prop-2-en-1-one)
- 3,3’-(1,4-Phenylene)bis(1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one)
Uniqueness
3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
52714-30-4 |
|---|---|
分子式 |
C24H14O2 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
3-[4-(3-oxo-3-phenylprop-1-ynyl)phenyl]-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C24H14O2/c25-23(21-7-3-1-4-8-21)17-15-19-11-13-20(14-12-19)16-18-24(26)22-9-5-2-6-10-22/h1-14H |
InChI 键 |
APLACSVGMBXINH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C#CC2=CC=C(C=C2)C#CC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)
